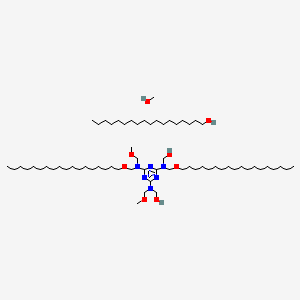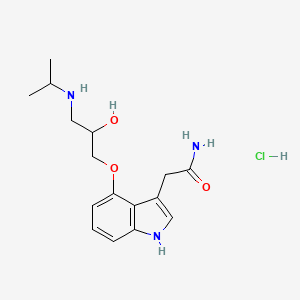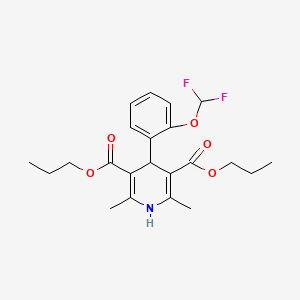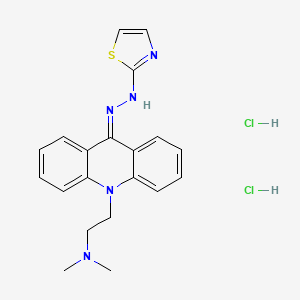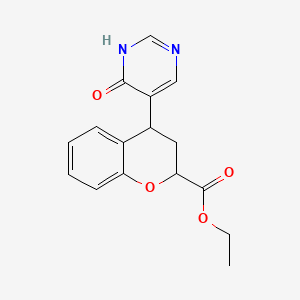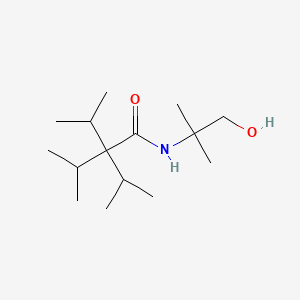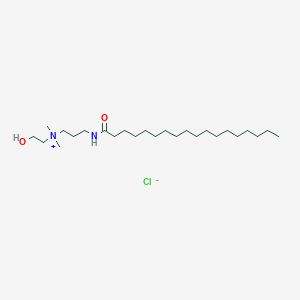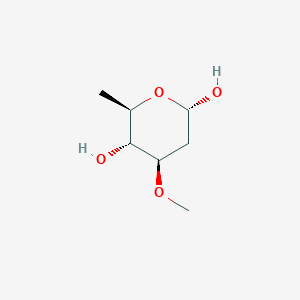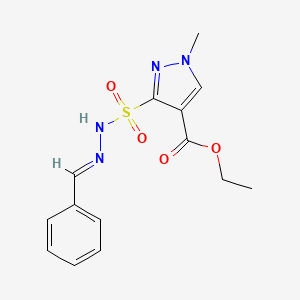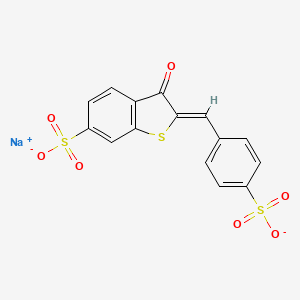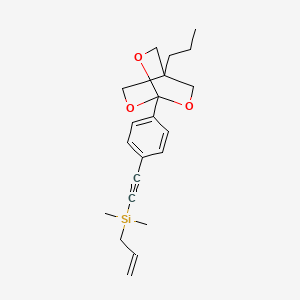
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a dimethyl-2-propenyl group and a phenyl group substituted with a propyl-2,6,7-trioxabicyclo(222)oct-1-yl moiety
準備方法
The synthesis of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. The synthetic route may include the following steps:
Preparation of the silane core: This involves the reaction of a suitable silane precursor with dimethyl-2-propenyl groups under controlled conditions.
Attachment of the phenyl group: The phenyl group, substituted with the propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl moiety, is introduced through a series of coupling reactions.
Final assembly: The final step involves the coupling of the phenyl group with the silane core to form the desired compound.
Industrial production methods may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized silane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane products.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silane core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
作用機序
The mechanism of action of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
類似化合物との比較
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:
Propyl-cannabinol allyldimethylsilyl ether: This compound has a similar silane core but different substituents, leading to distinct chemical and biological properties.
Dimethyl(2-methyl-2-propanyl){[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl]ethynyl}silane: This compound has a similar structure but different functional groups, resulting in unique reactivity and applications.
The uniqueness of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
134134-01-3 |
|---|---|
分子式 |
C21H28O3Si |
分子量 |
356.5 g/mol |
IUPAC名 |
dimethyl-prop-2-enyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H28O3Si/c1-5-12-20-15-22-21(23-16-20,24-17-20)19-9-7-18(8-10-19)11-14-25(3,4)13-6-2/h6-10H,2,5,12-13,15-17H2,1,3-4H3 |
InChIキー |
ZAKOJRCCVOAJNW-UHFFFAOYSA-N |
正規SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


